molecular formula C21H19ClO6 B4889702 propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B4889702
M. Wt: 402.8 g/mol
InChI Key: OTZPGOPXAWXEIK-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system containing a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2-chlorophenol and an appropriate leaving group.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with isopropyl 2-bromoacetate to form the desired propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

Propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites. The chlorophenoxy group can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-4-one core but lacking the chlorophenoxy and propanoate groups.

    Warfarin: An anticoagulant drug that also contains a chromen-4-one core but with different substituents.

    Flavonoids: A class of compounds with a similar core structure but varying substituents and biological activities.

Uniqueness

Propan-2-yl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its potential as a bioactive molecule, while the propanoate ester moiety can influence its solubility and stability.

Properties

IUPAC Name

propan-2-yl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO6/c1-12(2)26-21(24)13(3)27-14-8-9-15-18(10-14)25-11-19(20(15)23)28-17-7-5-4-6-16(17)22/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPGOPXAWXEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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